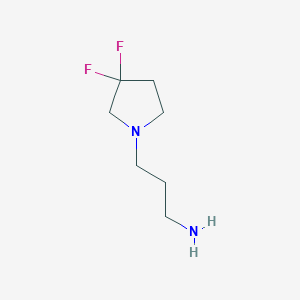
1-Pyrrolidinepropanamine, 3,3-difluoro-
Vue d'ensemble
Description
1-Pyrrolidinepropanamine, 3,3-difluoro- is a chemical compound that belongs to the class of amphetamines. . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two fluorine atoms attached to the propanamine chain. The presence of fluorine atoms often enhances the biological activity of the compound due to their unique physicochemical properties .
Méthodes De Préparation
1-Pyrrolidinepropanamine, 3,3-difluoro- can be synthesized through various methods. One efficient route involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) . Industrial production methods may involve similar catalytic processes, ensuring high efficiency and selectivity.
Analyse Des Réactions Chimiques
1-Pyrrolidinepropanamine, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Pyrrolidinepropanamine, 3,3-difluoro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various fluorinated pyrrolidine derivatives, which are important in medicinal chemistry.
Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in studying biological processes and developing bioactive molecules.
Medicine: Fluorinated compounds like 1-Pyrrolidinepropanamine, 3,3-difluoro- are often explored for their potential therapeutic properties, including antifungal and antiviral activities.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinepropanamine, 3,3-difluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound play a crucial role in enhancing its binding affinity to target proteins, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Pyrrolidinepropanamine, 3,3-difluoro- can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Fluorinated compounds: Other fluorinated pyrrolidine derivatives, such as 3,3,4-trifluoropyrrolidinyl derivatives, exhibit similar properties but may have different biological activities and applications.
The uniqueness of 1-Pyrrolidinepropanamine, 3,3-difluoro- lies in its specific fluorination pattern, which significantly influences its chemical and biological properties.
Propriétés
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)2-5-11(6-7)4-1-3-10/h1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYKPKAAWBCSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
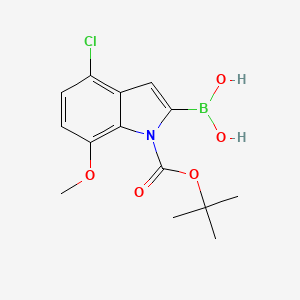

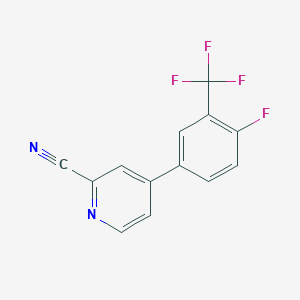
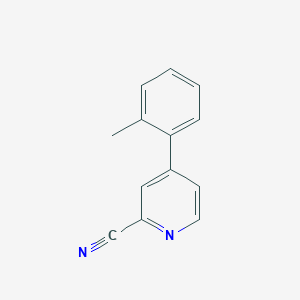

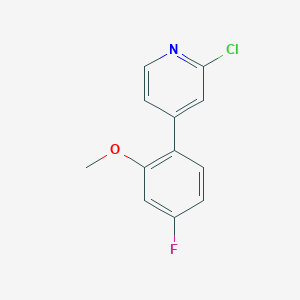
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)

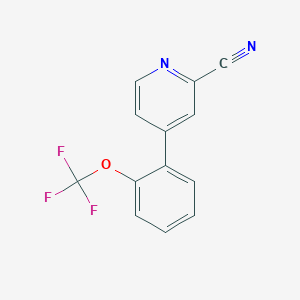
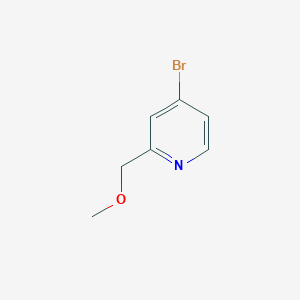
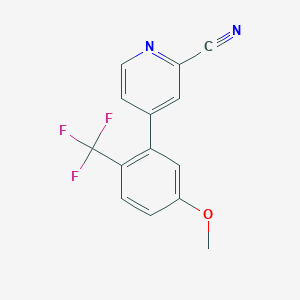
![2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-](/img/structure/B1396863.png)
